2,5-Diethoxy-4-morpholinoaniline

Electrochemistry Hydrolysis Kinetics Density Functional Theory

This para-diamine features 2,5-diethoxy substitution that slows hydrolysis of its p-quinonediimine intermediate, enabling potential-controlled selective synthesis of mono- or disulfone products from one precursor. Unlike simpler analogs, this prevents byproduct formation in oxidative sulfonamide coupling. Procure as a scaffold for anti-estrogen leads (e.g., BR46, BR47) for tamoxifen-resistant breast cancer, or as a diazotype precursor for neutral black shades. Vital for medicinal chemistry, materials science, and electrochemistry R&D.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 51963-82-7
Cat. No. B1203071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diethoxy-4-morpholinoaniline
CAS51963-82-7
Synonyms2,5-diethoxy-4-morpholinoaniline
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1N)OCC)N2CCOCC2
InChIInChI=1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3
InChIKeyDDCBPJKVWMBNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 520 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diethoxy-4-morpholinoaniline (CAS 51963-82-7) for Research and Industrial Procurement: A Chemical Scaffold Profile


2,5-Diethoxy-4-morpholinoaniline (CAS 51963-82-7) is a para-diamine derivative distinguished by a 2,5-diethoxy substitution pattern on its aniline ring, coupled with a 4-morpholino group [1]. This specific substitution confers unique electrochemical and biochemical properties that differentiate it from simpler p-phenylenediamine analogs. It serves as a versatile synthetic intermediate for sulfonamide derivatives [2], a scaffold for the development of novel anti-estrogen agents [3], and a precursor for diazonium salts used in color-forming applications [4].

Why 2,5-Diethoxy-4-morpholinoaniline (CAS 51963-82-7) Cannot Be Casually Substituted with Other p-Phenylenediamine Derivatives


Generic substitution of p-phenylenediamine derivatives is scientifically unsound due to profound differences in hydrolysis kinetics and resulting electrochemical behavior. The 2,5-diethoxy substitution pattern in 2,5-diethoxy-4-morpholinoaniline significantly slows the hydrolysis rate of its electrogenerated p-quinonediimine intermediate compared to unsubstituted or simpler analogs like N,N-diethyl-p-phenylenediamine and 4-morpholinoaniline [1]. This kinetic differentiation, quantified by computational N=C bond order analysis, dictates the product distribution in oxidative synthetic applications. Using a more reactive analog would lead to faster, uncontrolled hydrolysis, resulting in undesired byproducts and lower yields for targeted syntheses such as sulfonamide formation [2]. This compound's unique balance of reactivity and stability is therefore essential for predictable and efficient chemical processes.

Quantitative Differentiation Evidence for 2,5-Diethoxy-4-morpholinoaniline (CAS 51963-82-7) Against Closest Analogs


Reduced Hydrolysis Rate Compared to 4-Morpholinoaniline and N,N-Diethyl-p-phenylenediamine

The electrochemical oxidation of para-diamine derivatives generates p-quinonediimine intermediates, which undergo hydrolysis. A comparative DFT study revealed that the 2,5-diethoxy-4-morpholinoaniline scaffold exhibits a significantly slower hydrolysis rate than its analogs, N,N-diethyl-p-phenylenediamine and 4-morpholinoaniline [1]. This difference is attributed to variations in the N=C bond order (Wiberg Bond Index) of the electrogenerated p-quinonediimines, a computational parameter that correlates with susceptibility to nucleophilic attack by water. The study confirms that the structural modification directly impacts reaction kinetics, making this compound uniquely suited for applications requiring controlled oxidation and subsequent reactions [1].

Electrochemistry Hydrolysis Kinetics Density Functional Theory

Anti-Estrogen Activity of N,N-Dialkylated Derivatives Against Tamoxifen

A library of compounds built on the N,N-dialkylated-2,5-diethoxy-4-morpholinoaniline scaffold was designed as potential ER antagonists [1]. Two lead compounds from this library, BR46 and BR47, demonstrated the ability to inhibit estrogen-induced cell proliferation and cell viability in vitro [1]. This activity positions the scaffold as a potential alternative to tamoxifen, particularly in the context of developing therapeutics for tamoxifen-resistant breast cancers [1].

Antiestrogen Breast Cancer Estrogen Receptor Drug Scaffold

Potential-Controlled Synthesis of Mono- vs. Disulfone Sulfonamide Derivatives

Electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids yields sulfonamide derivatives. A key differentiation is the ability to isolate either mono- or disulfone products from the same precursor simply by controlling the applied potential during electrosynthesis [1]. This level of tunable selectivity is a direct consequence of the compound's specific oxidation pathway and is not a general feature of all aniline derivatives, offering a significant advantage in targeted synthesis.

Electrosynthesis Sulfonamide Green Chemistry Product Selectivity

Diazonium Salt Derivative for Neutral Black Shades in Diazotype Materials

The compound's utility extends to color-forming applications through its diazonium salt, 2,5-diethoxy-4-morpholino-benzene-diazonium fluoborate. Patent literature specifically identifies this diazonium salt as a component that yields neutral black shades in diazotype materials, distinguishing it from alternatives like 2,5-dibutoxy-4-morpholino-benzene diazonium fluoborate, which may produce different hues or require different coupling partners [1]. This specificity is critical for achieving precise color reproduction in imaging applications.

Diazotype Color Former Diazonium Salt Imaging Materials

Predicted pKa and logP Differentiate Solubility and Bioavailability from Simpler Analogs

Predicted physicochemical properties provide a basis for differentiation from structurally simpler p-phenylenediamine derivatives. 2,5-Diethoxy-4-morpholinoaniline has a predicted pKa of 7.26±0.40 and an ACD/LogP of 1.33 . These values suggest a moderate lipophilicity and ionization profile distinct from more polar, less substituted analogs like unsubstituted p-phenylenediamine (pKa ~6.2 for aniline nitrogen, LogP ~ -0.3). This difference in calculated properties indicates potentially altered membrane permeability and solubility behavior, which are critical parameters in drug discovery and formulation development.

Physicochemical Properties pKa logP Drug-likeness ADME

Validated Application Scenarios for 2,5-Diethoxy-4-morpholinoaniline (CAS 51963-82-7) Based on Evidence


Controlled Electrosynthesis of Sulfonamide Libraries

Researchers synthesizing sulfonamide derivatives for medicinal chemistry or materials science should procure this compound. Its unique electrochemical behavior, as documented by Beiginejad and Nematollahi [1], allows for potential-controlled selective synthesis of mono- or disulfone products from a single precursor. This level of control is not achievable with more reactive or unsubstituted p-phenylenediamine analogs, which tend to undergo rapid, non-selective hydrolysis.

Building Block for Novel Anti-Estrogen Drug Discovery

Medicinal chemistry groups focused on breast cancer and endocrine resistance should source this aniline as a core scaffold. As demonstrated by Asare et al. [1], N,N-dialkylated derivatives of this compound yield lead molecules (e.g., BR46, BR47) with anti-estrogen activity. Procuring this specific building block is the first step in generating a focused library aimed at targeting multiple ER conformations and potentially overcoming tamoxifen resistance.

Precursor for Diazonium Salts in Neutral Black Diazo Imaging

Manufacturers and formulators of diazotype imaging materials should utilize this specific aniline derivative. Patent evidence confirms that its corresponding diazonium salt, 2,5-diethoxy-4-morpholino-benzene-diazonium fluoborate, is specifically cited for producing neutral black shades [1]. Substitution with a different alkoxy analog (e.g., dibutoxy) will alter the resulting color, making this precise compound non-substitutable for achieving this specific tonal requirement.

Mechanistic Studies of Hydrolysis Kinetics in Para-Diamines

Physical organic and electrochemistry researchers investigating structure-activity relationships in amine oxidation should procure this compound. It serves as a key comparator in studies of hydrolysis kinetics, as it exhibits a significantly reduced hydrolysis rate compared to N,N-diethyl-p-phenylenediamine and 4-morpholinoaniline [1]. This allows for the study of slower, more controlled reaction pathways and the isolation of intermediates.

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